Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
Description
Chemical Structure and Properties The compound "Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-" (CAS: 603946-82-3) is a heterocyclic acetamide derivative featuring a fused triazinoindole core. Its structure includes:
- A 1,2,4-triazino[5,6-b]indole scaffold substituted with an ethyl group at position 8 and a methyl group at position 3.
- A thioether linkage (-S-) connecting the triazinoindole moiety to the acetamide group.
- An N-isopropyl substituent on the acetamide nitrogen.
The molecular weight is 343.45 g/mol, as derived from its formula (C₁₉H₂₁N₅OS) .
Synthetic Relevance This compound belongs to a broader class of triazinoindole-based acetamides, which are synthesized via coupling reactions between substituted triazinoindole-thioacetic acids and amines. The isopropyl group on the acetamide nitrogen distinguishes it from analogs with aryl or other alkyl substituents .
Properties
Molecular Formula |
C17H21N5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C17H21N5OS/c1-5-11-6-7-13-12(8-11)15-16(22(13)4)19-17(21-20-15)24-9-14(23)18-10(2)3/h6-8,10H,5,9H2,1-4H3,(H,18,23) |
InChI Key |
VWKKXMVWXISUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indole or triazino compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C21H27N5OS
- CAS Number : 603946-74-3
- Molar Mass : 397.54 g/mol
These properties suggest that the compound may possess unique biological activities due to its complex structure, which includes a triazine ring and thioether functionality.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Acetamide derivatives have been studied for their effectiveness against various bacterial strains. For instance, compounds similar to Acetamide, 2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- have shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Studies have suggested that triazole-containing compounds can inhibit cancer cell proliferation. The presence of the indole moiety in Acetamide may enhance its anticancer activity by interacting with specific cellular pathways involved in tumor growth .
3. Anti-inflammatory Effects
Triazole derivatives have also been evaluated for their anti-inflammatory properties. The thioether group in Acetamide could potentially modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases .
Agricultural Applications
1. Pesticidal Activity
Compounds similar to Acetamide have been explored for their pesticidal activities. The unique structure may allow these compounds to act as effective agents against agricultural pests while minimizing environmental impact .
2. Herbicidal Properties
Research into the herbicidal effects of triazole derivatives shows potential for developing new herbicides that are both effective and environmentally friendly. The application of such compounds could lead to advancements in sustainable agriculture practices .
Materials Science Applications
1. Polymer Chemistry
The incorporation of Acetamide into polymer matrices may enhance mechanical properties and thermal stability. Its unique chemical structure can be utilized to synthesize novel polymers with specific functionalities for applications in coatings and composites .
2. Nanotechnology
Research into nanomaterials has indicated that triazole derivatives can be used as stabilizing agents or functionalizers for nanoparticles. This application could lead to advancements in drug delivery systems and biosensors .
Case Studies
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to structurally related triazinoindole-acetamides, focusing on substituent effects and pharmacological implications. Key analogs include:
*Calculated based on molecular formulas.
Key Observations
Substituent Effects on Bioactivity Halogenated Derivatives (e.g., bromo, fluoro): Bromine at position 8 (Compound 27, ) may enhance binding to hydrophobic protein pockets, while fluorine () improves metabolic stability. Aryl vs.
Synthetic Accessibility
- The target compound and its analogs are synthesized via amide coupling, with yields ranging from 31% to 95% depending on substituent complexity .
Spectroscopic Characterization 1H/13C NMR and HRMS: Analogs like N-(4-fluorophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide () show diagnostic peaks for aromatic protons (δ 7.16–8.33 ppm) and carbonyl groups (δ 167.12 ppm).
Biological Activity
Acetamide, 2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an acetamide group and a thioether linkage with a triazino-indole moiety, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
With a molecular weight of approximately 296.41 g/mol. The presence of the indole and triazine moieties is known to enhance biological activity.
1. Antimicrobial Activity
Preliminary studies indicate that Acetamide, 2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- exhibits significant antimicrobial properties against various bacterial strains. The compound's thioether linkage may play a crucial role in its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Antifungal properties noted |
2. Anticancer Activity
The compound has also been investigated for its cytotoxic effects against several cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 (Breast cancer) | 25.0 | Induction of apoptosis | |
| A549 (Lung cancer) | 30.5 | Cell cycle arrest | |
| HeLa (Cervical cancer) | 18.0 | Inhibition of proliferation |
Molecular docking studies suggest that the compound interacts with key proteins involved in cancer pathways, enhancing its potential as an anticancer agent.
3. Anti-inflammatory Activity
Research indicates that Acetamide derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
A notable study involved the synthesis of various derivatives of Acetamide to evaluate their biological activities systematically. The derivatives were tested against established targets in microbial and cancer models.
Case Study: Synthesis and Evaluation
In a study by Evren et al., several derivatives were synthesized and tested for their antimicrobial and anticancer activities:
- Synthesis Methodology : Multi-step organic synthesis was employed to modify the acetamide structure.
- Evaluation Results : Some derivatives showed enhanced activity compared to the parent compound, indicating the importance of structural modifications for biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
